molecular formula C10H13NO4S B2918467 2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid CAS No. 65054-95-7

2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid

Cat. No. B2918467
CAS RN: 65054-95-7
M. Wt: 243.28
InChI Key: UXLDCMMGQUCRHU-UHFFFAOYSA-N
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Description

The compound “2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid” is an organic compound containing a furan ring, an amide group, a methylsulfanyl group, and a carboxylic acid group. Furan is a heterocyclic compound with a 5-membered aromatic ring. The amide group (-CONH2) is a common functional group in organic chemistry, often seen in proteins and other bioactive molecules. The methylsulfanyl group (-SCH3) is a sulfur-containing group, and the carboxylic acid group (-COOH) is a common functional group that can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring, amide group, methylsulfanyl group, and carboxylic acid group would each contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The furan ring can undergo electrophilic aromatic substitution reactions. The amide group can participate in hydrolysis, amidation, and other reactions. The carboxylic acid group is acidic and can react with bases and other nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antiprotozoal Agents

2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid and its derivatives have been studied for their potential as antiprotozoal agents. For instance, specific derivatives have shown strong DNA affinities and significant in vitro activity against Trypanosoma b. rhodesiense and P. falciparum, with some exhibiting extremely low IC(50) values. Additionally, these compounds have demonstrated promising in vivo activity in a trypanosomal mouse model (Ismail et al., 2004).

Synthesis of Furan Derivatives

The compound has been involved in the synthesis of various furan derivatives. One study described a sulfone-based strategy for preparing 2,4-disubstituted furans, highlighting the compound's versatility in organic synthesis (Haines et al., 2011). Another research demonstrated its use in the selective conversion of furfural to methylfuran over silica-supported NiFe bimetallic catalysts (Sitthisa et al., 2011).

Synthesis of Substituted Furans, Pyrroles, and Thiophenes

The compound's derivatives have been utilized in the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related compounds. This research highlighted a novel approach that involves a domino process for the efficient synthesis of these derivatives (Yin et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

2-(furan-2-carbonylamino)-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-16-6-4-7(10(13)14)11-9(12)8-3-2-5-15-8/h2-3,5,7H,4,6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLDCMMGQUCRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid

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